molecular formula C20H18F4N2O2 B2368136 1-(4-fluorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopropanecarboxamide CAS No. 1251579-41-5

1-(4-fluorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopropanecarboxamide

Cat. No. B2368136
CAS RN: 1251579-41-5
M. Wt: 394.37
InChI Key: UJZFKSCDYAXWPE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H18F4N2O2 and its molecular weight is 394.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Derivatives for Medicinal Chemistry

  • Fluorinated derivatives of the compound have been synthesized and evaluated for their biological properties, with a focus on their potential as serotonin 1A (5-HT1A) receptor antagonists. These derivatives show promise for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, slow brain clearance, and stability to defluorination (García et al., 2014).

Material Science Applications

  • Studies on fluorinated polyimides derived from similar compounds have shown that these materials possess excellent solubility, optical transparency, and thermal properties. Such polyimides are synthesized using various aromatic dianhydrides, leading to materials with low dielectric constants, high thermal stability, and outstanding mechanical properties. These features make them suitable for applications in electronics and optoelectronics (Tao et al., 2009).

Synthesis and Reactivity Studies

  • Research into the synthesis and reactivity of monofluorinated cyclopropanecarboxylates, which are structurally related to the compound , has revealed insights into their potential for the development of novel organic syntheses. These studies have implications for the creation of new molecules with tailored properties for use in pharmaceuticals and agrochemicals (Haufe et al., 2002).

Novel Fluorinating Agents

  • The development of fluorine-containing compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, has been explored for their potential as deoxofluorinating agents. These compounds exhibit high thermal stability and resistance to aqueous hydrolysis, offering diverse fluorination capabilities, including high stereoselectivity in deoxofluoro-arylsulfinylation reactions. Such agents are valuable for introducing fluorine into molecules, which can significantly alter the physical, chemical, and biological properties of the compounds (Umemoto et al., 2010).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N2O2/c21-15-5-3-14(4-6-15)19(9-10-19)18(28)26-16-7-1-13(2-8-16)11-17(27)25-12-20(22,23)24/h1-8H,9-12H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZFKSCDYAXWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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